molecular formula C13H20FN B13303628 [1-(3-Fluorophenyl)ethyl](pentan-3-YL)amine

[1-(3-Fluorophenyl)ethyl](pentan-3-YL)amine

Cat. No.: B13303628
M. Wt: 209.30 g/mol
InChI Key: CNYAVSIANHOCNQ-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)ethylamine is an organic compound with the molecular formula C13H20FN It is a fluorinated derivative of phenethylamine, characterized by the presence of a fluorine atom on the phenyl ring and an ethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)ethylamine typically involves the reaction of 3-fluorophenylacetonitrile with pentan-3-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon and ethanol, respectively. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(3-Fluorophenyl)ethylamine may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and flow rates, ensures consistent production of high-purity 1-(3-Fluorophenyl)ethylamine. Additionally, purification steps, such as distillation or recrystallization, are employed to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reactions often involve reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Production of amine derivatives.

    Substitution: Generation of halogenated or alkylated phenyl derivatives.

Scientific Research Applications

1-(3-Fluorophenyl)ethylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring enhances the compound’s binding affinity to these targets, potentially leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluorophenyl)ethylamine: A similar compound with a methyl group instead of a pentan-3-yl group.

    1-(3-Fluorophenyl)ethylamine: Another derivative with an ethyl group.

    1-(3-Fluorophenyl)ethylamine: A compound with a propyl group.

Uniqueness

1-(3-Fluorophenyl)ethylamine is unique due to the presence of the pentan-3-yl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall behavior in various applications.

Properties

Molecular Formula

C13H20FN

Molecular Weight

209.30 g/mol

IUPAC Name

N-[1-(3-fluorophenyl)ethyl]pentan-3-amine

InChI

InChI=1S/C13H20FN/c1-4-13(5-2)15-10(3)11-7-6-8-12(14)9-11/h6-10,13,15H,4-5H2,1-3H3

InChI Key

CNYAVSIANHOCNQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC(C)C1=CC(=CC=C1)F

Origin of Product

United States

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